Chrysamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

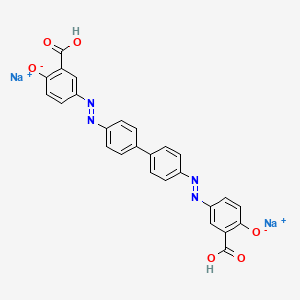

disodium;2-carboxy-4-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]phenolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOPGDOIOXKJRA-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N4Na2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023495 |

Source

|

| Record name | C.I. Direct Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6472-91-9 |

Source

|

| Record name | Chrysamine G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006472919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to Chrysamine G: A Lipophilic Probe for Amyloid Plaques

An In-Depth Technical Guide to the Chemical Structure and Lipophilicity of Chrysamine G

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of this compound G, a key small molecule in neurodegenerative disease research. We will delve into its chemical architecture, its lipophilic nature, and the methodologies used to assess this critical property. This document is intended to serve as a comprehensive resource, blending theoretical understanding with practical, field-tested protocols.

This compound G (4,4′-Bis(3-carboxy-4-hydroxyphenylazo)biphenyl) is a symmetrical, lipophilic diazo dye that has garnered significant attention in the field of neuroscience, particularly in the study of Alzheimer's disease.[1] It is a structural analogue of Congo red, a well-known histological stain for amyloid deposits.[2] However, unlike the highly polar Congo red, this compound G was specifically designed to be more lipophilic, enabling it to cross the blood-brain barrier.[3] This property is crucial for its application as an in vivo probe for the detection and quantification of amyloid-beta (Aβ) plaques, a pathological hallmark of Alzheimer's disease.[3]

The ability of this compound G to bind to the β-sheet structures of amyloid fibrils allows for the visualization and study of these pathological aggregates.[3] Its lipophilicity is a key determinant of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and most importantly, its ability to reach its target in the central nervous system.[4]

The Chemical Architecture of this compound G

This compound G is a bis-azo compound, meaning it possesses two azo groups (-N=N-) linking aromatic rings. Its systematic name is 4,4′-Bis(3-carboxy-4-hydroxyphenylazo)biphenyl. The molecule is symmetrical, with a central biphenyl core. Each of the phenyl rings of the biphenyl group is connected via an azo linkage to a salicylic acid moiety (2-hydroxybenzoic acid).

Key Structural Features:

-

Biphenyl Core: The central biphenyl group provides a rigid, hydrophobic backbone to the molecule.

-

Azo Linkages: The two azo groups are chromophores, responsible for the colored nature of the dye. They also contribute to the planarity and extended conjugation of the molecule.

-

Salicylic Acid Moieties: Each end of the molecule is capped with a salicylic acid unit. These groups contain a hydroxyl (-OH) and a carboxylic acid (-COOH) group. The carboxylic acid groups are ionizable, and their charge state will depend on the pH of the environment. The hydroxyl group is a hydrogen bond donor and acceptor.

Caption: Chemical Structure of this compound G.

Synthesis of this compound G

The synthesis of this compound G, like other bis-azo dyes, can be achieved through a well-established chemical pathway involving diazotization followed by an azo coupling reaction. The general principle involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a reaction with an activated aromatic compound.

A plausible synthetic route for this compound G is the diazotization of 4,4′-diaminobiphenyl followed by coupling with two equivalents of salicylic acid.

Step-by-Step Synthesis Outline:

-

Diazotization of 4,4′-Diaminobiphenyl: 4,4′-Diaminobiphenyl is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts both primary amine groups into diazonium salt groups, forming a tetrazonium salt.

-

Azo Coupling with Salicylic Acid: The resulting tetrazonium salt is then reacted with two equivalents of salicylic acid in a basic solution. The hydroxyl group of salicylic acid activates the aromatic ring, directing the electrophilic diazonium salt to couple at the position para to the hydroxyl group. The basic conditions are necessary for the coupling reaction to proceed.

Caption: Synthetic workflow for this compound G.

Lipophilicity of this compound G

Lipophilicity is a critical physicochemical property that governs the ability of a molecule to partition between a lipid-like (non-polar) environment and an aqueous (polar) environment. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For a molecule like this compound G, which is designed to cross the blood-brain barrier, a sufficient degree of lipophilicity is essential.[4]

Calculated Lipophilicity (AlogP)

| Prediction Tool | Calculated LogP (or similar) |

| ALOGPS 2.1 | 6.99 |

| Molinspiration | 5.85 |

| ChemAxon | 6.54 |

Note: These values were obtained using publicly available online prediction tools and are for illustrative purposes. The exact values may vary depending on the specific algorithm and parameters used.

Experimental Determination of LogP: The Shake-Flask Method

The "gold standard" for the experimental determination of LogP is the shake-flask method, as outlined by the OECD Test Guideline 107. This method directly measures the concentration of the solute in both the n-octanol and water phases after they have reached equilibrium.

Detailed Step-by-Step Protocol:

-

Preparation of Solvents:

-

Pre-saturate n-octanol with water by shaking the two solvents together for 24 hours at the experimental temperature, followed by separation of the two phases.

-

Similarly, pre-saturate water with n-octanol. This ensures that the partitioning of the solute is the only process occurring during the experiment.

-

-

Preparation of the Test Solution:

-

Accurately weigh a small amount of this compound G and dissolve it in either the pre-saturated n-octanol or water. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

-

Partitioning:

-

In a separatory funnel or a suitable glass vessel, combine a known volume of the this compound G solution with a known volume of the other pre-saturated solvent. The volume ratio of the two phases can be adjusted depending on the expected LogP value.

-

Shake the vessel vigorously for a predetermined amount of time (e.g., 5-10 minutes) to ensure thorough mixing and facilitate the partitioning of this compound G between the two phases.

-

Allow the vessel to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

-

Quantification:

-

Carefully collect a sample from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound G in each phase using a suitable analytical technique. Given that this compound G is a chromophore, UV-Vis spectrophotometry is a viable method. A calibration curve should be prepared for this compound G in both n-octanol and water to ensure accurate quantification.

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound G in the n-octanol phase ([this compound G]octanol) to its concentration in the aqueous phase ([this compound G]water).

-

P = [this compound G]octanol / [this compound G]water

-

The LogP is then calculated as the base-10 logarithm of P: LogP = log10(P).

-

Caption: Experimental workflow for LogP determination.

Structure-Lipophilicity and Structure-Activity Relationships

The lipophilicity of this compound G is a direct consequence of its molecular structure. Understanding how different parts of the molecule contribute to this property is crucial for the design of new amyloid-binding probes with improved characteristics.

Comparison with Congo Red

A comparison with its parent compound, Congo Red, clearly illustrates the structural modifications that enhance this compound G's lipophilicity. Congo Red contains two highly polar sulfonic acid groups (-SO₃H), which are deprotonated and negatively charged at physiological pH. These charged groups significantly increase its water solubility and prevent it from crossing the blood-brain barrier.

In this compound G, these sulfonic acid groups are replaced with carboxylic acid groups (-COOH). While still ionizable, carboxylic acids are less acidic and therefore less polar than sulfonic acids. Furthermore, the overall larger and more aromatic structure of this compound G contributes to its increased lipophilicity.

Influence of Functional Groups in this compound G

-

Biphenyl Core: The large, non-polar biphenyl core is the primary contributor to the high lipophilicity of this compound G.

-

Azo Groups: The azo groups, while containing nitrogen atoms, are part of an extended π-system and contribute to the overall planarity and hydrophobicity of the molecule.

-

Salicylic Acid Moieties: The hydroxyl and carboxylic acid groups on the terminal salicylic acid rings are the most polar parts of the molecule. They provide sites for hydrogen bonding and their ionization state will influence the overall polarity. At physiological pH, the carboxylic acid groups will be deprotonated, introducing a negative charge. However, the overall lipophilic character of the large carbon skeleton dominates.

Insights from this compound G Derivatives

-

"Half this compound G": A monovalent version of this compound G has been synthesized and studied.[5] This "half" molecule, with only one azo-salicylic acid arm attached to a biphenyl group, would be expected to have a lower LogP than the full this compound G due to its smaller size and lower number of hydrophobic aromatic rings. Interestingly, this derivative was still found to be neuroprotective.[5]

-

Decarboxylated this compound G: A derivative of this compound G lacking the carboxylic acid groups has been shown to have a reduced binding affinity for Aβ.[2] This suggests that while the carboxylic acid groups increase polarity, they are also crucial for the interaction with the amyloid fibril, likely through hydrogen bonding or electrostatic interactions. The removal of these groups would also be expected to increase the lipophilicity of the molecule.

Summary of Physicochemical Properties

| Property | This compound G | Congo Red |

| Molecular Formula | C₂₆H₁₆N₄Na₂O₆ | C₃₂H₂₂N₆Na₂O₆S₂ |

| Molecular Weight | 526.41 g/mol | 696.66 g/mol |

| Synonym | 4,4′-Bis(3-carboxy-4-hydroxyphenylazo)biphenyl disodium salt | Direct Red 28 |

| Calculated LogP (AlogP) | ~6.99 | Not applicable (highly polar) |

| Key Structural Difference | Carboxylic acid groups | Sulfonic acid groups |

| Blood-Brain Barrier Permeability | Yes | No |

Conclusion

This compound G stands as a testament to the power of rational drug design, where a targeted modification of a known scaffold (Congo Red) led to a molecule with profoundly different and highly valuable biological properties. Its lipophilicity, a direct result of its chemical structure, is the key to its success as an in vivo probe for amyloid plaques. While a definitive experimental LogP value remains to be published, computational predictions and its observed ability to cross the blood-brain barrier unequivocally confirm its lipophilic nature. The detailed protocols and structural analyses provided in this guide are intended to empower researchers to further investigate this compound G and to design the next generation of diagnostics and therapeutics for neurodegenerative diseases.

References

-

Klunk, W. E., Debnath, M. L., Koros, A. M., & Pettegrew, J. W. (1998). This compound-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells. Life sciences, 63(20), 1807–1814. [Link]

-

Dezutter, N. A., De Groot, T. J., Dom, R. J., Bormans, G. M., & Verbruggen, A. M. (2001). In vitro affinity of 99Tcm-labelled N2S2 conjugates of this compound G for amyloid deposits of systemic amyloidosis. European journal of nuclear medicine, 28(5), 601–606. [Link]

-

Ishii, K., Klunk, W. E., Arawaka, S., Debnath, M. L., Furiya, Y., Sahara, N., Shoji, S., Tamaoka, A., Pettegrew, J. W., & Mori, H. (2002). This compound G and its derivative reduce amyloid beta-induced neurotoxicity in mice. Neuroscience letters, 333(1), 5–8. [Link]

-

CompuDrug. (n.d.). PrologP. Retrieved February 27, 2026, from [Link]

-

Klunk, W. E., Debnath, M. L., & Pettegrew, J. W. (1995). This compound-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe. Neurobiology of aging, 16(4), 541–548. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 27, 2026, from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved February 27, 2026, from [Link]

-

OpenMolecules. (n.d.). Calculated logP. Retrieved February 27, 2026, from [Link]

- Khan, B., Khalid, M., Muhammad, S., & Ayub, K. (2019). Efficient Synthesis by Mono-Carboxy Methylation of 4,4′-Biphenol, X-ray Diffraction, Spectroscopic Characterization and Computational Study of the Crystal Packing of Ethyl 2-((4′-hydroxy-[1,1′-biphenyl]-4-yl)oxy)

- Kang, J. H., & Kim, Y. (2001). The Amide Derivatives of this compound G Bind to the β-Amyloid Fibril. Bulletin of the Korean Chemical Society, 22(10), 1065-1066.

- Pál, M., & Keserű, G. M. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Mini reviews in medicinal chemistry, 2(5), 455–464.

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved February 27, 2026, from [Link]

- Klunk, W. E., Debnath, M. L., & Pettegrew, J. W. (1994). Development of small molecule probes for the Beta-amyloid protein of Alzheimer's Disease. Neurobiology of aging, 15(6), 691–698.

- Esezobor, C. E., & Odeghe, O. B. (2017). Synthesis of 4,4'-dihydroxyazobenzeneand 4'- Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Deloni. Chemistry Research Journal, 2(4), 1-6.

-

CDD Vault. (2023, March 25). Log P Calculated by CDD Vault During Chemical Registration. Retrieved February 27, 2026, from [Link]

- El-Sayed, N. N. E., & El-Sattar, N. E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18485.

- Aimoto, S., & Akaji, K. (2022). Structure–Activity Relationship of 5-mer Catalytides, GSGYR and RYGSG. International Journal of Molecular Sciences, 23(23), 14948.

- Sender, A., & Eisenberg, D. (2011). Quantitative structure-activity relationship analysis of β-amyloid aggregation inhibitors. Journal of molecular modeling, 17(2), 263–273.

- Wu, C., & Shea, J. E. (2012). Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42).

-

Durrant, J. D. (n.d.). logP. MolModa Documentation. Retrieved February 27, 2026, from [Link]

- Maezawa, I., Hong, H. S., Liu, R., Wu, C. Y., Cheng, R. H., & Jin, L. W. (2008). Congo red and thioflavin-T analogs detect Aβ oligomers. Journal of neurochemistry, 104(2), 457–468.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. logP - MolModa Documentation [durrantlab.pitt.edu]

- 5. This compound G and its derivative reduce amyloid beta-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysamine G: Blood-Brain Barrier Permeability & Amyloid Affinity Profile

An In-Depth Technical Guide for Drug Development Professionals

Part 1: Executive Summary

Chrysamine G (CG) represents a pivotal "bridge compound" in the evolution of amyloid-targeting diagnostic agents. Historically, it served as the proof-of-concept that the highly specific amyloid-binding properties of Congo Red could be retained while stripping away the sulfonic acid groups that prevented blood-brain barrier (BBB) penetration.

While CG itself exhibits only modest BBB permeability compared to modern PET tracers (like PiB or Florbetapir), its development was the critical step that identified the bis-styrylbenzene and biphenyl scaffolds as viable CNS ligands. This guide analyzes the physicochemical constraints of CG, its specific BBB transport characteristics, and the experimental protocols used to validate its permeability.

Part 2: Chemical & Physicochemical Profile

To understand the permeability profile of this compound G, one must analyze its structural relationship to its parent compound, Congo Red.

Structural Evolution: The Lipophilicity Shift

The primary barrier to Congo Red’s entry into the CNS is its two sulfonic acid groups (

-

Congo Red: Contains two sulfonic acid groups. Highly hydrophilic. BBB Impermeable.

-

This compound G: Replaces sulfonic acids with carboxylic acid groups (

) and maintains the biphenyl core.-

Result: Increased lipophilicity (LogP) and reduced molecular weight.

-

Limitation: At blood pH (7.4), the carboxylic acids are largely ionized (

), which still hinders maximal passive diffusion.

-

-

Methoxy-X04: A derivative of CG where carboxylic acids are replaced/removed (e.g., methoxy groups). Highly BBB Permeable.

Key Physicochemical Properties

| Property | Congo Red | This compound G | Methoxy-X04 |

| Core Structure | Diazo-biphenyl | Diazo-biphenyl | Styrylbenzene derivative |

| Acidic Groups | 2 Sulfonic Acids | 2 Carboxylic Acids | None (Neutral) |

| Charge at pH 7.4 | Highly Negative (-2) | Negative (-2) | Neutral |

| BBB Permeability | Negligible | Modest (Measurable) | High |

| Aβ Binding ( | ~10–20 nM | 25.3 nM (High Affinity) | 26.8 nM |

| Primary Clearance | Renal/Biliary | Rapid Hepatobiliary | Slower washout |

Part 3: Blood-Brain Barrier Permeability Analysis

Transport Mechanism

This compound G crosses the BBB primarily via passive diffusion , driven by its lipophilic biphenyl backbone. However, this diffusion is rate-limited by the ionization of its carboxylic acid moieties.

-

Influx: Modest.[1] The equilibrium between the protonated (uncharged) and deprotonated (charged) forms allows a small fraction of the compound to cross the endothelium.

-

Efflux: There is no strong evidence that CG is a primary substrate for P-glycoprotein (P-gp) or BCRP, unlike many larger chemotherapeutics. Its low brain accumulation is driven more by rapid systemic clearance (hepatobiliary) than by active efflux pumping at the BBB.

Pharmacokinetics & Brain Uptake

In rodent models, this compound G demonstrates a specific pharmacokinetic profile:

-

Brain/Blood Ratio: Significantly higher than serum albumin (which is a vascular volume marker), confirming true parenchymal entry.

-

Partitioning: In normal mice, CG partitions into the brain with a brain-to-blood ratio of approximately 10:1 (when normalized for vascular volume), though absolute percent injected dose per gram (%ID/g) remains lower than neutral tracers like PiB.

-

Clearance: The presence of the carboxylic acid groups makes CG a prime target for liver uptake and biliary excretion. This rapid clearance from the blood creates a "sink" effect, drawing the compound back out of the brain down its concentration gradient, limiting residence time.

Therapeutic & Diagnostic Implications

-

As a Tracer: CG is not an ideal clinical PET tracer because its signal-to-noise ratio is limited by the rapid washout and modest initial uptake. However, it is an excellent ex vivo stain and a structural template.

-

As a Therapeutic: CG has shown ability to inhibit Aβ neurotoxicity in PC12 cells and mice. Its modest permeability is sufficient for therapeutic effects because, unlike imaging (which requires a high signal immediately), therapeutic action can accumulate over chronic dosing.

Part 4: Experimental Protocols

Protocol A: In Vivo Brain Uptake Assay (Radiolabeled)

Objective: To quantify the absolute BBB penetration of this compound G in a rodent model.

Reagents:

- C-labeled this compound G (Specific activity > 50 mCi/mmol).

- I-Serum Albumin (as a vascular space marker).[2]

Workflow:

-

Preparation: Anesthetize adult C57BL/6 mice (n=5 per time point).

-

Injection: Inject a mixture of

C-Chrysamine G and-

Note: The albumin serves as an internal control to subtract the radioactivity remaining in the blood vessels of the brain, ensuring you measure only what crossed into the parenchyma.

-

-

Circulation: Allow circulation for defined time points (e.g., 2 min, 30 min, 60 min).

-

Tissue Collection: Decapitate; rapidly remove the brain and collect trunk blood.

-

Processing:

-

Weigh the wet brain tissue.

-

Homogenize brain tissue in Soluene-350 (tissue solubilizer).

-

Decolorize with hydrogen peroxide if necessary (to prevent quenching).

-

-

Quantification: Measure radioactivity using dual-channel liquid scintillation counting (

C vs -

Calculation:

-

Success Criteria: A ratio significantly > 1.0 indicates BBB penetration.

-

Protocol B: Ex Vivo Fluorescence Microscopy

Objective: To visually confirm binding of systemically administered CG to amyloid plaques (validating BBB crossing + target engagement).

Workflow:

-

Model: Use APP/PS1 Transgenic mice (amyloid plaque positive) vs. Wild Type controls.

-

Administration: Inject this compound G (10 mg/kg, i.p. or i.v.).

-

Time Delay: Wait 60 minutes to allow for circulation and brain entry.

-

Perfusion: Transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

-

Sectioning: Cryosection brain tissue (20–40 µm thickness).

-

Imaging:

-

Mount sections on slides.

-

Image using a fluorescence microscope.[3]

-

Excitation/Emission: CG fluoresces (Excitation ~380–400 nm; Emission ~490–520 nm).

-

Note: Differentiate from autofluorescence by comparing with WT mice.

-

Part 5: Visualization of Mechanisms

Diagram 1: Structural Logic of BBB Permeability

This diagram illustrates the chemical modifications leading from Congo Red to this compound G and finally to the highly permeable Methoxy-X04.

Caption: Chemical evolution of amyloid dyes showing the impact of acidic group modification on BBB permeability.

Diagram 2: Experimental Workflow for Validation

Caption: Dual-isotope radiolabeling protocol to distinguish true BBB crossing from vascular entrapment.

Part 6: References

-

Klunk, W. E., et al. (1995). "this compound-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe."[4][5] Neurobiology of Aging. Link

-

Klunk, W. E., et al. (1998). "this compound-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells."[4] Life Sciences.[4][5] Link

-

Mathis, C. A., et al. (2002). "A lipophilic thioflavin-T derivative for positron emission tomography (PET) imaging of amyloid in brain." Bioorganic & Medicinal Chemistry Letters. (Contextual comparison of permeability). Link

-

Klunk, W. E., et al. (2002). "Imaging Aβ plaques in living transgenic mice with multiphoton microscopy and methoxy-X04, a systemically administered Congo red derivative." Journal of Neuropathology & Experimental Neurology. Link

-

Dezutter, N. A., et al. (2001). "99mTc-MAMA-chrysamine G, a probe for beta-amyloid protein of Alzheimer's disease." European Journal of Nuclear Medicine. Link

Sources

- 1. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 99mTc-MAMA-chrysamine G, a probe for beta-amyloid protein of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound G - GenPrice UK [genprice.uk]

Chrysamine G binding affinity for beta-amyloid fibrils

This compound G: High-Affinity Ligand for -Amyloid Fibril Quantification and Inhibition[1][2]

Executive Summary

This compound G (CG) represents a pivotal advancement in the molecular probing of Alzheimer’s Disease (AD) pathology. As a lipophilic, carboxylic acid analogue of the histological dye Congo Red, CG overcomes the blood-brain barrier (BBB) impermeability that limits its predecessor. This guide provides a rigorous technical analysis of CG’s binding kinetics to

Chemical & Structural Basis of Binding

To understand the binding affinity of this compound G, one must first deconstruct its structural evolution from Congo Red. The critical modification lies in the electrostatic profile of the molecule, which dictates both its pharmacokinetics and its interaction with the amyloid

-

Parent Scaffold: Congo Red (CR), a diazo dye, binds amyloid with high specificity but possesses two sulfonic acid groups (

). At physiological pH, these groups are negatively charged and highly polar, preventing passive transport across the endothelial tight junctions of the BBB. -

The this compound G Innovation: CG replaces the sulfonic acid groups with carboxylic acid groups (

) and retains the biphenyl backbone.-

Lipophilicity: This substitution significantly increases the partition coefficient (LogP), enabling BBB penetration.

-

Binding Alignment: The inter-atomic distance between the acidic moieties in CG (

Å) matches the spacing of positively charged residues (likely Histidine or Lysine) along the A

-

Figure 1: Structural evolution of this compound G from Congo Red, highlighting the critical functional shift from hydrophilic histological dye to lipophilic in vivo probe.

Binding Affinity & Kinetics: Quantitative Analysis

This compound G does not interact with A

2.1. The Dual-Site Binding Model

Experimental data derived from radioligand binding assays (

| Parameter | High-Affinity Site | Low-Affinity Site | Biological Significance |

| Dissociation Constant ( | ~200 nM ( | ~25 - 40 | The high-affinity site drives in vivo imaging potential; the low-affinity site represents non-specific electrostatic interactions. |

| Binding Capacity ( | ~1.13 moles / mole A | ~23.10 moles / mole A | Stoichiometry suggests 1:1 binding at the specific site (likely the FBH site). |

| Inhibition Constant ( | 25.3 nM | N/A | Measured via competition with high-affinity radioligands. |

2.2. Comparative Affinity

When benchmarking CG against other amyloid ligands, its affinity is superior to Thioflavin T but lower than optimized PET agents like PiB (Pittsburgh Compound B), which is a derivative of Thioflavin T.

-

This compound G:

nM -

Thioflavin T:

nM (Lower affinity) -

BTA-1:

nM (Higher affinity)

Technical Insight: The high-affinity binding of CG is entropy-driven, relying on the hydrophobic effect as the planar aromatic rings displace water molecules from the fibril channels (grooves).

Experimental Protocol: Measuring Binding Affinity

This section outlines a validated protocol for determining the binding affinity of CG to synthetic A

3.1. Reagents & Preparation

-

Ligand:

(Specific activity > 50 mCi/mmol). -

Target: Synthetic A

peptide, aggregated into fibrils.-

Fibrillization: Dissolve peptide in PBS (pH 7.[1]4) at 100

M. Incubate at 37°C with shaking (200 rpm) for 3-5 days. Confirm fibrils via Thioflavin T fluorescence or TEM.

-

-

Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4. Avoid detergents (e.g., Triton X-100) as they interfere with hydrophobic binding.

3.2. Step-by-Step Workflow

-

Preparation of Reaction Mixture:

-

Prepare a fixed concentration of A

fibrils (e.g., 10 -

Prepare a serial dilution of

ranging from 1 nM to 10 -

Non-Specific Binding (NSB) Control: Include parallel tubes containing a 1000-fold excess of unlabeled this compound G (or Congo Red) to block specific sites.

-

-

Incubation:

-

Mix 50

L of fibril suspension with 50 -

Incubate at Room Temperature (22°C) for 45 minutes . Equilibrium is typically reached within 30 minutes.

-

-

Separation (Filtration):

-

Use a vacuum manifold with Whatman GF/B glass fiber filters .

-

Pre-treatment:[2] Soak filters in 0.3% polyethylenimine (PEI) for 1 hour to reduce non-specific binding of the ligand to the filter matrix.

-

Apply the reaction mixture to the filter under vacuum.

-

Wash: Rapidly wash 3 times with 3 mL of ice-cold PBS. Speed is critical to prevent dissociation of the bound complex.

-

-

Quantification:

-

Place filters in scintillation vials with 5 mL scintillation cocktail.

-

Count radioactivity (CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Fit data to a one-site or two-site binding model using non-linear regression (e.g., GraphPad Prism):

-

Figure 2: Workflow for the radioligand filtration assay to determine

Mechanism of Action & Inhibition[5][6][7]

Beyond its utility as a probe, this compound G exhibits therapeutic potential by interfering with the amyloid cascade.

4.1. Structural Intercalation

CG binds to the FBH (Fused BenzoHeterocycle) binding site on the amyloid fibril. This site runs parallel to the fibril axis. The mechanism involves:

-

Groove Binding: The planar biphenyl structure slides into the grooves formed by the

-sheet stack. -

Electrostatic Locking: The carboxylic acid groups interact with Lysine-16 or Histidine-13/14 residues, stabilizing the ligand-fibril complex.

4.2. Inhibition of Fibrillogenesis

CG has been shown to attenuate A

-

Capping: At high concentrations, CG binds to the growing ends of the fibril, preventing monomer addition (elongation).

-

Structural Distortion: Binding may induce a subtle conformational change that destabilizes the fibril or renders it less toxic to neurons, potentially by blocking the reactive surface responsible for membrane disruption.

Figure 3: Mechanistic pathway of this compound G interaction. CG binds primarily to fibrils and oligomers, effectively "capping" the structure and reducing downstream neurotoxicity.

References

-

Klunk, W. E., et al. (1995).[5] "this compound-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe."[5] Neurobiology of Aging.

-

Klunk, W. E., et al. (1998).[6] "this compound-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells."[6] Life Sciences.[6]

-

M

-amyloid plaques in the brain." Current Pharmaceutical Design. -

Ishii, K., et al. (2002).[3] "this compound G and its derivative reduce amyloid beta-induced neurotoxicity in mice."[7][3] Neuroscience Letters.

-

AAT Bioquest. (2024). "this compound G Product Information & Binding Constants." AAT Bioquest Datasheets.

Sources

- 1. Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ≥95% (HPLC), ß-amyloid aggregates probe, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound G and its derivative reduce amyloid beta-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound G *CAS 6472-91-9* | AAT Bioquest [aatbio.com]

High-Affinity Amyloid Probes: The Chrysamine G Scaffold

Executive Summary: The Bridge from Histology to Imaging

The development of Positron Emission Tomography (PET) tracers for Alzheimer’s Disease (AD) pathology is a case study in rational drug design. Before the clinical success of [11C]PiB or [18F]Florbetapir, the field relied on histological dyes. Chrysamine G (CG) , a carboxylic acid analogue of Congo Red, represents the pivotal "evolutionary bridge" between post-mortem staining and in vivo imaging.

This guide details the chemical logic used to transform CG from a hydrophilic dye into a lipophilic brain-penetrant tracer. It provides actionable protocols for the synthesis, radiolabeling, and validation of CG derivatives, serving as a template for developing next-generation amyloid probes.

Mechanistic Foundation & Structural Optimization

The Pharmacophore: Planarity and Conjugation

This compound G binds to the β-pleated sheet structure of fibrillar amyloid-beta (Aβ) aggregates.[1] The binding mechanism relies on the molecular groove fitting model.

-

Planarity: The biphenyl backbone allows the molecule to intercalate between the β-strands.

-

Conjugation: The extended

-electron system (styryl groups) aligns with the peptide backbone, stabilizing the complex via van der Waals forces and hydrophobic interactions. -

Spacing: The distance between the acidic/polar groups in CG (~19 Å) matches the repeating structural motifs of the amyloid fibril.

The Blood-Brain Barrier (BBB) Challenge

Native this compound G has a high affinity for Aβ (

-

The Problem: CG contains two carboxylic acid groups. At physiological pH (7.4), these are ionized (COO-), preventing passive diffusion across the endothelial cells of the BBB.

-

The Solution: Chemical neutralization. To create a viable tracer, the carboxylic acids must be replaced or masked to shift the

(lipophilicity) from

Structural Activity Relationship (SAR) Logic

The evolution of CG derivatives followed a strict SAR decision tree:

-

Remove Charge: Replace -COOH with -H, -CH3, or -OCH3.

-

Add Halogens: Introduce Iodine or Fluorine for radiolabeling potential and to increase lipophilicity.

-

Maintain Phenols: Retain terminal hydroxyls to mimic the hydrogen-bonding capability of the original dye.

Figure 1: The structural evolution from Congo Red to brain-penetrant this compound G derivatives.

Comparative Data: Binding & Lipophilicity[2]

The following table summarizes the physicochemical properties of key CG derivatives compared to the parent compound. Note the inverse relationship between charge and BBB permeability.

| Compound | Structure Modification | Affinity ( | Lipophilicity ( | Brain Entry (%ID/g) |

| This compound G | Parent (2x COOH) | 25.0 | 0.35 (pH 7.4) | < 0.1 (Poor) |

| 3-Iodo-CG | 3-Iodo substitution | 28.0 | ~1.5 | ~0.5 (Moderate) |

| Methoxy-X04 | Styrylbenzene (Neutral) | 26.8 | 2.8 | > 1.5 (High) |

| [11C]SB-13 | Stilbene derivative | 6.0 | 2.4 | High |

Data aggregated from Klunk et al. [1, 2] and Mathis et al. [3].[2]

Experimental Protocols

Radiosynthesis of [11C]Methoxy-CG Derivatives

Objective: Label a phenolic precursor with Carbon-11 to create a neutral, lipophilic tracer. Method: [11C]Methylation using [11C]Methyl Iodide ([11C]MeI) or [11C]Methyl Triflate ([11C]MeOTf).

Reagents:

-

Precursor: Desmethyl-CG derivative (Phenolic precursor) (1 mg)

-

Solvent: Dimethylformamide (DMF) or Acetone (anhydrous)

-

Base: Cesium Carbonate (

) or Sodium Hydroxide (NaOH)

Workflow:

-

Trapping: [11C]MeI is trapped in the reaction vessel containing the precursor and base in 300 µL DMF.

-

Reaction: Heat to 80°C for 3 minutes. The phenoxide ion attacks the methyl iodide (SN2 mechanism).

-

Quenching: Add 1.5 mL HPLC mobile phase.

-

Purification: Semi-preparative HPLC (C18 column, Acetonitrile:Water system).

-

Formulation: Evaporate solvent and reconstitute in sterile saline (max 10% Ethanol).

Figure 2: Automated radiosynthesis workflow for C-11 labeled styrylbenzenes.

In Vitro Binding Assay (Validation)

Objective: Determine the inhibition constant (

Protocol:

-

Fibril Formation: Incubate synthetic Aβ(1-40) peptide (1 mg/mL) in Tris-HCl (pH 7.4) at 37°C for 72 hours with agitation. Verify fibrils via Thioflavin-T fluorescence.[3]

-

Competition Assay:

-

Ligand: Use [3H]this compound G or [125I]IMPY as the radioligand.

-

Competitor: Serial dilutions of the new derivative (

to -

Incubation: Mix fibrils, radioligand, and competitor in PBS. Incubate for 60 min at RT.

-

-

Filtration: Harvest on Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold PBS.

-

Analysis: Count radioactivity. Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Self-Validating Check: The

Future Outlook: Beyond Amyloid

While CG derivatives paved the way for amyloid imaging, the scaffold is currently being re-engineered for:

-

Tau Imaging: Increasing the length of the conjugated system (e.g., PBB3) to fit the larger grooves of Tau paired helical filaments.

-

Alpha-Synuclein: Modifying the steric bulk to select for Lewy bodies over amyloid plaques.

-

Theranostics: Using the CG scaffold to deliver chelators for metal modulation or to inhibit aggregation directly [4].

References

-

Klunk, W. E., et al. (1994). This compound-G binding to Alzheimer and control brain: Autopsy study of a new amyloid probe.[4] Neurobiology of Aging, 16(4), 541-548.[4] Link

-

Klunk, W. E., et al. (1998).[5] this compound-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells.[5] Life Sciences, 63(20), 1807-1814.[5] Link

-

Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740-2754. Link

-

Ishii, K., et al. (2002).[6] this compound G and its derivative reduce amyloid beta-induced neurotoxicity in mice.[6] Neuroscience Letters, 333(1), 5-8.[6] Link

Sources

- 1. Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ojs.unito.it [ojs.unito.it]

- 3. people.bath.ac.uk [people.bath.ac.uk]

- 4. This compound-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-G, a lipophilic analogue of Congo red, inhibits A beta-induced toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound G and its derivative reduce amyloid beta-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Half-Chrysamine G: Physicochemical Profile, Binding Kinetics, and Neuroprotective Mechanism

[1][2]

Executive Summary

Half-Chrysamine G (HCG) represents the monomeric pharmacophore of Chrysamine G (CG), a well-characterized, lipophilic analogue of Congo Red.[1][2] While CG is renowned for its high-affinity binding to

This technical guide analyzes the binding kinetics, physicochemical properties, and experimental utility of HCG.[1][2] It contrasts the bivalent binding mode of the parent dimer (CG) with the monovalent interaction of the hemi-molecule (HCG), providing a framework for designing next-generation amyloid probes.[2]

Molecular Architecture & Physicochemical Profile[2]

Structural Deconstruction

This compound G is a bis-salicylic acid derivative linked by a biphenyl diazo spacer.[2] HCG is the result of a theoretical or synthetic cleavage of this symmetry, yielding a mono-salicylic acid azo structure.[2]

-

This compound G (CG): 4,4'-bis(3-carboxy-4-hydroxyphenylazo)biphenyl.[2]

-

Half-Chrysamine G (HCG): 5-(phenylazo)salicylic acid (also referred to as 2-hydroxy-5-(phenyldiazenyl)benzoic acid).[2]

This structural reduction halves the molecular weight and alters the binding thermodynamics by removing the chelate effect inherent to the dimeric structure.[2]

Comparative Physicochemical Data[1][2][3]

| Property | This compound G (CG) | Half-Chrysamine G (HCG) | Implication |

| Molecular Weight | 482.44 g/mol | ~242.23 g/mol | HCG has higher diffusion rates and potential for CNS entry.[2] |

| Structure | Divalent (Biphenyl core) | Monovalent (Phenyl core) | Determines binding avidity (Avidity vs. Affinity).[2] |

| 392 nm / Weak Fluorescence | 343 nm / Non-fluorescent | HCG requires UV excitation; poor probe for direct fluorescence.[2] | |

| LogP (Lipophilicity) | High (Lipophilic) | Moderate-High | Both cross the BBB; HCG may have different clearance kinetics.[2] |

| pKa (Carboxyls) | ~3.5 - 4.5 | ~3.5 - 4.5 | Negatively charged at physiological pH (7.4).[2] |

Binding Mechanics & Kinetics

The "Molecular Ruler" Hypothesis

The high affinity of CG for A

-

CG (Dimer): Binds via a bivalent mechanism.[2] Both salicylate heads engage the fibril simultaneously, drastically reducing the dissociation rate (

).[1] -

HCG (Monomer): Lacks the second anchor point.[2] Its binding is monovalent, resulting in a rapid

and consequently low overall affinity.[1][2]

Kinetic Parameters

While CG displays a two-site binding model (High and Low affinity), HCG predominantly exhibits low-affinity, non-specific binding characteristics.[1][2]

-

CG High Affinity Site:

nM ( -

CG Low Affinity Site:

-

HCG Affinity:

Mechanism of Action Visualization

The following diagram illustrates the structural difference and the resulting kinetic equilibrium.

Caption: Comparative binding mechanics of CG (Bivalent) vs. HCG (Monovalent) on amyloid fibrils.

Neuroprotective Properties (Independent of Binding)[1][2]

Despite its poor binding affinity to fibrils, HCG is equally efficacious to CG in preventing A

-

Mechanism: The neuroprotection is not driven by fibril sequestration or "capping" (which requires high affinity). Instead, it is attributed to the antioxidant properties of the salicylate and azo moieties, which scavenge reactive oxygen species (ROS) generated during amyloid aggregation.[1][2]

-

Clinical Relevance: This decoupling of affinity and neuroprotection suggests that high-affinity binding is necessary for imaging (diagnostics) but potentially not for therapy (neuroprotection), provided the molecule can cross the BBB.[2]

Experimental Protocols

Protocol A: Synthesis of Half-Chrysamine G

Context: HCG is often custom-synthesized as it is not always commercially available in bulk.[2]

Reagents: Aniline, Sodium Nitrite (NaNO

-

Diazotization:

-

Dissolve aniline (10 mmol) in 6M HCl (25 mL) at 0-5°C.

-

Add NaNO

(10.5 mmol) dropwise while maintaining temperature < 5°C. Stir for 30 min to form the phenyldiazonium salt.

-

-

Coupling:

-

Isolation:

-

Validation:

-

Confirm structure via

H-NMR and Mass Spectrometry (Expected MW: 242.2).

-

Protocol B: Competition Binding Assay (ThT Displacement)

Context: Determining the relative affinity of HCG compared to CG.[2]

Reagents: A

-

Preparation:

-

Aggregate A

monomer (incubate at 37°C for 3-5 days).[2] Verify fibril formation via ThT fluorescence.

-

-

Assay Setup:

-

Aliquot fibrils (final conc. 5

M) into a 96-well black plate. -

Add ThT (final conc. 5

M). -

Add increasing concentrations of competitor (HCG: 0.1

M to 100

-

-

Measurement:

-

Incubate for 30 min at Room Temperature in dark.

-

Measure Fluorescence: Ex 440 nm / Em 485 nm.

-

-

Data Analysis:

-

Plot % Inhibition vs. Log[Competitor].

-

Self-Validation Check: CG should show an IC

near 0.5-1.0

-

Experimental Workflow Diagram

Caption: Workflow for Thioflavin T competition assay to determine HCG affinity.

References

-

Klunk, W. E., et al. (1995).[1][2] "this compound-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe."[5][6] Neurobiology of Aging, 16(4), 541-548.[1][2] Link

-

Ishii, K., et al. (2002).[1][2] "this compound G and its derivative reduce amyloid beta-induced neurotoxicity in mice."[7] Neuroscience Letters, 333(1), 5-8.[1][2] Link

-

Mathis, C. A., et al. (2004).[1][2] "Imaging beta-amyloid plaques and neurofibrillary tangles in the aging human brain."[2] Current Pharmaceutical Design, 10(13), 1469-1492.[1][2] Link

-

AAT Bioquest. "Product Information: Half this compound G." AAT Bioquest Catalog. Link

-

Reinke, A. A., & Gestwicki, J. E. (2011).[1][2] "Structure-activity relationships of amyloid beta-aggregation inhibitors based on curcumin: influence of linker length and flexibility." Chemical Biology & Drug Design, 77(6), 399-411.[1][2] (Context on bivalent linker spacing). Link

Sources

- 1. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. korambiotech.com [korambiotech.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 99mTc-MAMA-chrysamine G, a probe for beta-amyloid protein of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. merckmillipore.com [merckmillipore.com]

Chrysamine G & Tau: A Technical Guide to Interaction, Mechanism, and Application

This guide serves as a comprehensive technical resource on Chrysamine G (CG), its interaction with tau neurofibrillary tangles (NFTs), and its pivotal role as a structural template for modern neuroimaging ligands.

Executive Summary & Chemical Profile

This compound G (CG) is a lipophilic, dicarboxylic acid derivative of the diazo dye Congo Red. Historically significant in Alzheimer’s Disease (AD) research, CG represented the first successful attempt to modify the Congo Red scaffold to improve Blood-Brain Barrier (BBB) permeability while retaining high affinity for amyloidogenic beta-sheets.

While often categorized primarily as an amyloid-beta (Aβ) probe, CG exhibits dual-affinity , binding effectively to both Aβ plaques and Tau neurofibrillary tangles (NFTs). This lack of selectivity is both a limitation for specific diagnostics and a feature for broad-spectrum amyloid detection.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2,2'-((Biphenyl-4,4'-diylbis(azo))bis(naphthalene-4,1-diyl))dibenzoic acid |

| Molecular Formula | C₂₈H₂₂N₄O₆ |

| Molecular Weight | ~510.49 g/mol |

| Solubility | DMSO (>10 mg/mL), Ethanol (low), Water (pH dependent) |

| Lipophilicity (LogP) | ~2.46 (Calculated) – Significantly higher than Congo Red |

| Key Functional Groups | Carboxylic acid moieties (anionic at physiological pH), Diazo linkers, Naphthalene rings |

Mechanism of Action: The "Beta-Sheet Groove" Theory

CG does not bind to a specific amino acid sequence (epitope) but rather recognizes a secondary structural motif : the cross-β sheet architecture common to both Aβ fibrils and Tau paired helical filaments (PHFs).

The Binding Interface

-

Electrostatic Anchoring: The negatively charged carboxylic acid groups of CG interact with regularly spaced cationic residues (Lysine, Histidine) on the surface of the amyloid fibril. In Tau PHFs, this likely involves the microtubule-binding repeat domains (R1-R4) which form the core of the filament.[1]

-

Hydrophobic Insertion: The planar, aromatic biphenyl and naphthalene rings intercalate into the "grooves" formed by the beta-sheets, stabilized by van der Waals forces and π-π stacking.

-

Structural Spacing: The distance between the two acidic moieties in CG (~19 Å) matches the periodicity of the cationic binding sites on the beta-sheet surface, creating a "molecular ruler" effect.

Specificity Profile (Aβ vs. Tau)

CG is a pan-amyloid ligand . It cannot distinguish between the beta-sheets of Aβ and Tau with high precision, unlike newer generation ligands (e.g., AV-1451) which target specific "clefts" unique to Tau PHFs.

-

Aβ Affinity (Kd): High affinity site (~200 nM), Low affinity site (~20–40 µM).

-

Tau Affinity (Kd): Generally lower than Aβ, estimated in the low micromolar range (1–3 µM).

Caption: Pathway of Tau aggregation illustrating the specific intervention point where this compound G binds to the beta-sheet rich PHF core.

Experimental Protocols

Note on Safety: CG is a chemical probe. Handle with standard PPE. [14C]CG is radioactive; follow institutional radiation safety guidelines.

Protocol A: [14C]this compound G In Vitro Binding Assay (Gold Standard)

This protocol determines the binding affinity (Kd) and capacity (Bmax) of CG for synthetic Tau fibrils or AD brain homogenates.

Reagents:

-

[14C]this compound G (Specific Activity ~50 mCi/mmol).

-

Synthetic Tau fibrils (K18 fragment or full-length 2N4R) or AD Brain Homogenate (Grey Matter).

-

Binding Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4, 40% Ethanol (to ensure CG solubility). Note: High ethanol content is critical due to CG's lipophilicity.

Workflow:

-

Preparation: Dilute [14C]CG to a range of concentrations (e.g., 10 nM to 10 µM).

-

Incubation: Mix 50 µL of Tau fibril suspension (100 µg protein) with 50 µL of [14C]CG solution.

-

Equilibrium: Incubate at Room Temperature (25°C) for 45 minutes in the dark.

-

Separation:

-

Method A (Filtration): Rapidly filter through Whatman GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold PBS (10% EtOH).

-

Method B (Centrifugation): Centrifuge at 16,000 x g for 20 mins. Aspirate supernatant.

-

-

Quantification: Place filters or pellets in scintillation fluid and count radioactivity (CPM) using a Liquid Scintillation Counter.

-

Analysis: Correct for non-specific binding (determined by incubating with 100 µM unlabeled CG). Plot Bound vs. Free ligand to determine Kd via Scatchard or nonlinear regression analysis.

Protocol B: Fluorescence Staining with CG Derivatives (K114 / X-34)

Since native CG is weakly fluorescent and requires UV excitation that causes high tissue autofluorescence, its derivatives K114 or X-34 are preferred for microscopy.

Reagents:

-

Probe: 1.0 mM stock of X-34 or K114 in DMSO.

-

Differentiation Solution: 1% NaOH in 80% Ethanol.

-

Mounting Media: Non-fluorescing aqueous mountant.

Step-by-Step:

-

Deparaffinization: Xylene (2x 5 min), 100% EtOH (2x 3 min), 95% EtOH (3 min), 70% EtOH (3 min), dH₂O (3 min).

-

Staining: Incubate slide in 100 µM X-34 (diluted in 40% Ethanol/PBS) for 20 minutes at RT.

-

Differentiation (Critical): Rinse quickly in 1% NaOH/80% Ethanol for 2 minutes. This step removes non-specific lipophilic binding, leaving only the specific amyloid/tau signal.

-

Washing: Rinse in dH₂O for 5 minutes.

-

Imaging:

-

X-34: Ex: 400 nm / Em: 450+ nm (Blue/Cyan).

-

K114: Ex: 380 nm / Em: 550 nm (Orange/Red).

-

Target: NFTs will appear as flame-shaped intraneuronal inclusions; Plaques will appear as extracellular star-bursts.

-

Comparative Data: CG vs. Derivatives

The following table summarizes the binding properties of CG and its evolution into tau-specific ligands.

| Ligand | Target Specificity | Kd (Aβ) | Kd (Tau) | BBB Permeability | Application |

| This compound G | Aβ ≈ Tau | ~200 nM | ~1–3 µM | Moderate | Autoradiography / Lead Cpd |

| Methoxy-X04 | Aβ > Tau | ~26 nM | >500 nM | High | In vivo Multiphoton Imaging |

| X-34 | Aβ ≈ Tau | ~10 nM | ~50 nM | High | Post-mortem Histology |

| K114 | Aβ ≈ Tau | ~20 nM | ~30 nM | Low | Histology (High Contrast) |

| AV-1451 (T807) | Tau >>> Aβ | >1000 nM | ~15 nM | High | Clinical Tau PET |

Derivative Development Workflow

The transition from this compound G to clinical Tau PET tracers involved removing the charged carboxylic acids (to improve BBB entry) and rigidifying the backbone.

Caption: Structural evolution from this compound G to modern Tau-selective PET ligands.

References

-

Klunk, W. E., et al. (1995). "this compound-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe."[2] Neurobiology of Aging, 16(4), 541-548. Link

-

Styren, S. D., et al. (2000). "X-34, a fluorescent derivative of Congo Red: a novel histochemical stain for Alzheimer's disease pathology."[2] Journal of Histochemistry & Cytochemistry, 48(9), 1223-1232. Link

-

Crystal, A. S., et al. (2003). "A comparison of amyloid fibrillogenesis using the novel fluorescent compound K114." Journal of Neurochemistry, 86(6), 1359-1368. Link

-

Mathis, C. A., et al. (2017). "Neuropathological staining of Alzheimer's disease brain slices with the high affinity tau tracer [18F]AV-1451." Alzheimer's & Dementia, 13(7), P1172. Link

-

Jensen, J. R., et al. (2010). "In vivo detection of amyloid plaques in a mouse model of Alzheimer's disease." PNAS, 97(20), 10967-10971. Link

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Amyloid Binding Assay Using Chrysamine G

Introduction: Unveiling Amyloid Aggregates with Chrysamine G

The aggregation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of insoluble fibrils that constitute the characteristic amyloid plaques found in the brain.[1] The in vitro study of Aβ aggregation and the screening of potential therapeutic inhibitors are crucial for the development of novel diagnostic and therapeutic strategies. This compound G, a lipophilic and brain-permeable analog of Congo red, has emerged as a valuable tool for the detection and quantification of Aβ fibrils.[2][3]

Unlike its parent compound, Congo red, this compound G replaces sulfonic acid groups with carboxylic acid groups, a modification that enhances its lipophilicity.[4] This property, combined with its high affinity for the cross-β-sheet structure of amyloid fibrils, makes this compound G a sensitive probe for in vitro binding assays.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound G for in vitro amyloid binding assays, covering the underlying principles, detailed protocols, data analysis, and troubleshooting.

Mechanism of Action: The Basis of this compound G's Specificity

This compound G's interaction with amyloid fibrils is analogous to that of Congo red, involving a non-covalent binding to the surface of the β-sheet-rich structures.[4][5] The binding is primarily driven by electrostatic interactions between the carboxylic acid groups of this compound G and cationic residues on the surface of the Aβ fibrils.[4] This interaction is further stabilized by hydrophobic interactions. Upon binding, the rotational freedom of the this compound G molecule is restricted, leading to a significant enhancement in its fluorescence quantum yield.[6][7] This fluorescence enhancement forms the basis of the quantitative assay described herein.

I. Preparation of Reagents and Amyloid-β Fibrils

This compound G Stock Solution

This compound G is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like dimethyl sulfoxide (DMSO).

-

Preparation:

-

Weigh out the desired amount of this compound G powder.

-

Reconstitute in 100% DMSO to prepare a stock solution of 1-5 mM.

-

Vortex thoroughly until fully dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

Preparation of Amyloid-β (Aβ) Fibrils

The preparation of consistent and well-characterized Aβ fibrils is critical for the reproducibility of the binding assay. The following protocol is a general guideline for the preparation of Aβ fibrils from synthetic Aβ peptides (e.g., Aβ1-42).

-

Materials:

-

Synthetic Aβ1-42 peptide (lyophilized)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

-

Protocol for Fibril Formation:

-

Monomerization of Aβ Peptide: To ensure a homogenous starting material, it is essential to first disaggregate any pre-existing oligomers or aggregates in the lyophilized peptide.

-

Dissolve the Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.

-

Incubate at room temperature for 1-2 hours with occasional vortexing.

-

Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum concentrator to form a thin peptide film.

-

Store the dried peptide films at -80°C until use.

-

-

Fibrillization:

-

Resuspend the monomerized Aβ1-42 peptide film in 100% DMSO to a concentration of 5 mM.

-

Dilute the Aβ1-42/DMSO solution to a final concentration of 100 µM in 10 mM HCl.

-

Incubate the solution at 37°C for 24 hours with gentle agitation to promote fibril formation.

-

-

Confirmation of Fibril Formation: The formation of amyloid fibrils should be confirmed by established methods such as Transmission Electron Microscopy (TEM) or by using a well-characterized amyloid-binding dye like Thioflavin T.

-

II. In Vitro this compound G Binding Assay Protocol

This protocol describes a fluorescence-based saturation binding assay to determine the binding affinity (Kd) of this compound G to pre-formed Aβ fibrils.

Materials

-

Pre-formed Aβ1-42 fibrils (from section 1.2)

-

This compound G stock solution (from section 1.1)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Black, non-binding 96-well microplate

Experimental Workflow

Figure 1: Experimental workflow for the in vitro this compound G amyloid binding assay.

Step-by-Step Protocol

-

Prepare this compound G Dilutions: Prepare a series of dilutions of the this compound G stock solution in Assay Buffer. The final concentrations in the assay should typically range from low nanomolar to micromolar to cover the expected binding affinity.

-

Plate Setup:

-

Add a constant concentration of pre-formed Aβ fibrils to each well of the 96-well plate. A final concentration of 1-5 µM Aβ is a good starting point.

-

Include control wells containing only the Assay Buffer and Aβ fibrils (no this compound G) to measure background fluorescence.

-

Also include control wells with each concentration of this compound G in Assay Buffer without Aβ fibrils to assess the fluorescence of the free dye.

-

-

Initiate Binding Reaction: Add the this compound G dilutions to the wells containing the Aβ fibrils.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader.

-

Excitation Wavelength: ~400 nm

-

Emission Wavelength: Scan from 450 nm to 650 nm to determine the emission maximum, which is expected to be around 520 nm upon binding.

-

III. Data Analysis and Interpretation

The goal of the data analysis is to determine the equilibrium dissociation constant (Kd), which is a measure of the binding affinity of this compound G for the Aβ fibrils.

Data Processing

-

Background Subtraction: For each this compound G concentration, subtract the fluorescence intensity of the well containing this compound G alone from the fluorescence intensity of the corresponding well containing both this compound G and Aβ fibrils. This corrects for the intrinsic fluorescence of the free dye.

-

Plotting the Data: Plot the background-subtracted fluorescence intensity (Y-axis) against the concentration of this compound G (X-axis). The resulting plot should show a saturable binding curve.

Determination of Kd

The Kd can be determined by fitting the data to a one-site binding (hyperbola) equation using a non-linear regression software (e.g., GraphPad Prism, Origin).

The equation is:

Y = Bmax * X / (Kd + X)

Where:

-

Y is the background-subtracted fluorescence intensity.

-

X is the concentration of this compound G.

-

Bmax is the maximum fluorescence intensity at saturation.

-

Kd is the equilibrium dissociation constant.

The Kd value represents the concentration of this compound G at which 50% of the binding sites on the Aβ fibrils are occupied.

| Parameter | Description | Typical Value Range |

| Kd (High Affinity) | Dissociation constant for the high-affinity binding site. | 200 - 400 nM |

| Kd (Low Affinity) | Dissociation constant for the low-affinity binding site. | 30 - 50 µM |

| Excitation Max | The wavelength of maximum light absorption. | ~400 nm |

| Emission Max (Bound) | The wavelength of maximum fluorescence emission when bound to fibrils. | ~520 nm (estimated) |

| Note: The presence of both high and low-affinity binding sites for this compound G on Aβ fibrils has been reported. The observed Kd will depend on the concentration range of this compound G used in the assay. |

IV. Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Autofluorescence from the microplate.- Aggregation of this compound G at high concentrations.- Contamination of buffers or reagents. | - Use black, non-binding microplates.- Filter this compound G stock solution.- Prepare fresh buffers with high-purity water. |

| Poor Signal-to-Noise Ratio | - Insufficient concentration of Aβ fibrils or this compound G.- Incorrect instrument settings. | - Optimize the concentrations of both reactants.- Optimize the gain settings on the microplate reader.- Ensure the use of appropriate excitation and emission wavelengths and bandwidths. |

| Inconsistent Results | - Inconsistent preparation of Aβ fibrils.- Pipetting errors. | - Standardize the Aβ fibril preparation protocol and confirm fibril morphology with TEM.- Use calibrated pipettes and ensure proper mixing. |

| No Saturation Observed | - The concentration range of this compound G is too low.- Non-specific binding. | - Extend the this compound G concentration range.- Include a non-specific binding control (e.g., a compound known not to bind amyloid) to assess and subtract non-specific binding. |

V. Concluding Remarks

The in vitro this compound G amyloid binding assay is a robust and sensitive method for the quantification of Aβ fibrils and the screening of potential inhibitors of amyloid aggregation. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can obtain reliable and reproducible data to advance our understanding of amyloid biology and facilitate the development of novel therapeutics for Alzheimer's disease and other amyloid-related disorders.

References

-

Ishii, K., et al. (2002). This compound G and its derivative reduce amyloid beta-induced neurotoxicity in mice. Neuroscience Letters, 333(1), 5-8. [Link]

-

LeVine, H., 3rd. (2005). Multiple ligand binding sites on A beta(1-40) fibrils. Amyloid, 12(1), 5-14. [Link]

-

Klunk, W.E., et al. (1995). This compound-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe. Neurobiology of Aging, 16(4), 541-8. [Link]

-

Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]

-

Wu, C., et al. (2008). The molecular mechanism of Thioflavin-T binding to the surface of β-rich peptide self-assemblies. The Journal of Physical Chemistry B, 112(40), 12837-12843. [Link]

-

Hudson, S. A., & Ecroyd, H. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960-5972. [Link]

-

Mathis, C. A., et al. (2004). Imaging beta-amyloid plaques and neurofibrillary tangles in the aging human brain. Current Pharmaceutical Design, 10(13), 1469-1492. [Link]

-

Lockhart, A., et al. (2005). In vitro and in vivo studies of the binding of a novel amyloid imaging agent to amyloid-β plaques. Journal of Biological Chemistry, 280(9), 7677-7684. [Link]

-

BMG Labtech. (2021, April 26). How to determine binding affinity with a microplate reader. Retrieved from [Link]

-

Roychaudhuri, R., et al. (2015). New strategies for fluorescently labeling proteins in the study of amyloids. Methods, 89, 40-52. [Link]

-

Nilsson, K. P. R. (2004). Dual-ligand fluorescence microscopy enables chronological and spatial histological assignment of distinct amyloid-β. Diva-portal.org. Retrieved from [Link]

-

Kumar, A., & Singh, A. (2015). Amyloid beta: structure, biology and structure-based therapeutic development. Journal of the American Chemical Society, 137(18), 5892-5905. [Link]

-

ResearchGate. (n.d.). Representative saturation binding curves of amyloid fibrils to probes... | Download Scientific Diagram. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). “Ligand” Binding. Retrieved from [Link]

-

Wu, C., et al. (2007). Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42). Chemical Communications, (37), 3843-3845. [Link]

-

Giorgetti, S., et al. (2020). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers in Neuroscience, 14, 597584. [Link]

-

Novo, M., et al. (2023). Intrinsic Visible Emission of Amyloid-β Oligomers: A Potential Tool for Early Alzheimer's Diagnosis. ChemRxiv. [Link]

-

Lazar, A. C., et al. (2015). Fluorescent Filter-Trap Assay for Amyloid Fibril Formation Kinetics in Complex Solutions. ACS Chemical Neuroscience, 6(6), 944-951. [Link]

-

ResearchGate. (2015, August 3). What are the emission peaks like in ThT assay for amyloid beta aggregation? Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of K d -values by fluorescence anisotropy measurements.... Retrieved from [Link]

-

LeVine, H., 3rd. (1999). Quantification of beta-sheet amyloid fibril structures with thioflavin T. Methods in Enzymology, 309, 274-284. [Link]

-

Xue, C., et al. (2017). Thioflavin T as an amyloid dye: Fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160696. [Link]

-

Koldsø, H., & Schiøtt, B. (2014). Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models. International Journal of Molecular Sciences, 15(7), 12157-12186. [Link]

-

Wang, Y., et al. (2023). Multi-target amyloid probing and inhibition using basic orange fluorescence. Soft Matter, 19(34), 6435-6444. [Link]

-

Reyes, R., & Ferreira, A. (2011). Fluorescent Analysis of the Cell-Selective Alzheimer's Disease Aβ Peptide Surface Membrane Binding. International Journal of Cell Biology, 2011, 891410. [Link]

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. Amyloid beta: structure, biology and structure-based therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

Radiolabeling Chrysamine G with Technetium-99m

Application Note: Radiolabeling this compound G Derivatives ( -MAMA-CG) for Amyloid Imaging

Part 1: Executive Summary & Mechanism

This compound G (CG) is a carboxylic acid analogue of Congo Red that binds with high affinity (

This protocol utilizes a Ligand Exchange method.

Reaction Scheme (DOT Visualization)

Caption: Ligand exchange pathway preventing colloid formation by stabilizing Tc(V) with Glucoheptonate before transfer to MAMA-CG.

Part 2: Materials & Reagents[1][2][3]

Reagents

-

Technetium-99m Pertechnetate (

): Freshly eluted (< 2 hours), activity concentration >50 mCi/mL (1.85 GBq/mL). -

MAMA-CG Ligand:

-bis(2-mercaptoethyl)-ethylenediamine conjugated to this compound G. (Stored lyophilized). -

Stannous Chloride Dihydrate (

): Freshly prepared solution (see below). -

Sodium Glucoheptonate: Transchelating agent.

-

0.1 M HCl & 0.1 M NaOH: For pH adjustment.

-

Nitrogen Gas (

): High purity, for purging oxygen.

Equipment

-

Heating block or boiling water bath (100°C).

-

Radio-TLC Scanner or Gamma Counter.

-

HPLC system with Radiometric Detector (

Reverse Phase Column). -

ITLC-SG strips (Silica Gel).

Part 3: Experimental Protocol

A. Preparation of Precursor Solutions

Critical: Stannous chloride oxidizes rapidly in air. Prepare immediately before use.

-

SnCl2 Stock: Dissolve 2 mg

in 1 mL of nitrogen-purged 0.1 M HCl. -

Glucoheptonate Solution: Dissolve 20 mg Sodium Glucoheptonate in 1 mL nitrogen-purged water.

-

MAMA-CG Stock: Dissolve 1 mg of MAMA-CG ligand in 0.5 mL ethanol/water (1:1 v/v).

B. Radiolabeling Workflow (Ligand Exchange)

-

Intermediate Formation:

-

In a sterile reaction vial, add 200 µL Glucoheptonate solution.

-

Add 20 µL of freshly prepared

stock. -

Add 10–50 mCi (370–1850 MBq) of

(1–2 mL volume). -

Incubate at Room Temperature (RT) for 5 minutes.

-

Checkpoint: The solution should remain clear. This forms the

-Glucoheptonate intermediate.

-

-

Ligand Exchange:

-

Add 100 µL of the MAMA-CG stock solution to the vial.

-

Adjust pH to 7.5 – 8.0 using 0.1 M NaOH (approx. 50–100 µL, verify with pH paper).

-

Note: The MAMA core requires neutral-to-basic pH to deprotonate the thiol groups for coordination.

-

-

Heating:

-

Place the vial in a boiling water bath (100°C) for 15 minutes .

-

Mechanism: Heat provides the activation energy to displace the weak Glucoheptonate ligand with the strong MAMA chelator.

-

-

Cooling & Purification:

-

Cool the vial to room temperature.

-

(Optional) Pass through a 0.22 µm sterile filter to remove any potential large colloidal particles.

-

Part 4: Quality Control (QC) & Validation

Every batch must be validated for Radiochemical Purity (RCP).

Method 1: Instant Thin Layer Chromatography (ITLC)

Use a dual-solvent system to separate Free Pertechnetate, Hydrolyzed Reduced Tc (Colloid), and Bound Product.

| System | Stationary Phase | Mobile Phase | Migration Profile |

| System A | ITLC-SG | Acetone | Top ( |

| System B | ITLC-SG | Ethanol:Saline (1:1) | Top ( |

Calculation:

Method 2: Reverse-Phase HPLC (Gold Standard)

-

Column: C18 Analytical (

). -

Mobile Phase: Gradient Acetonitrile (ACN) : Water (0.1% TFA).

-

0-5 min: 10% ACN

-